molecular formula C14H11Cl2N3O B12011359 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide

2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide

Cat. No.: B12011359
M. Wt: 308.2 g/mol
InChI Key: YZQTTYMUOMQDEB-UYRXBGFRSA-N
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Description

2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide is an organic compound with the molecular formula C14H11Cl2N3O. It is characterized by the presence of a hydrazone group attached to a chlorinated phenyl ring and a phenylacetamide moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized hydrazones, while reduction can produce amines .

Scientific Research Applications

2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone group and chlorinated phenyl rings make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

(1Z)-2-anilino-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride

InChI

InChI=1S/C14H11Cl2N3O/c15-10-6-8-12(9-7-10)18-19-13(16)14(20)17-11-4-2-1-3-5-11/h1-9,18H,(H,17,20)/b19-13-

InChI Key

YZQTTYMUOMQDEB-UYRXBGFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=C(C=C2)Cl)/Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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